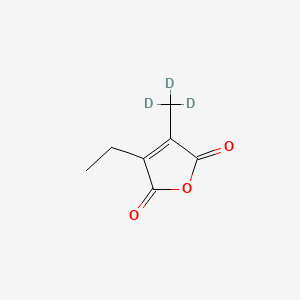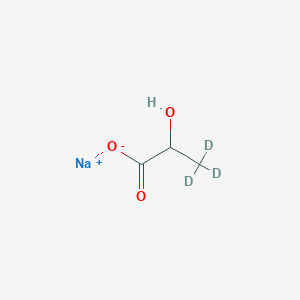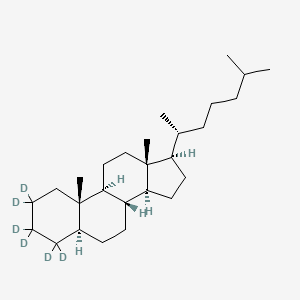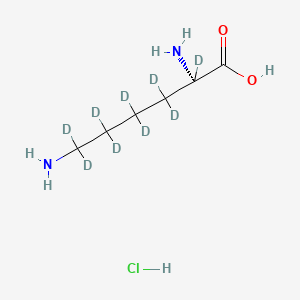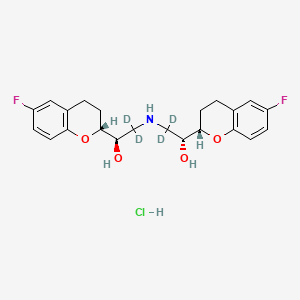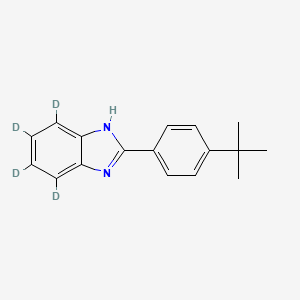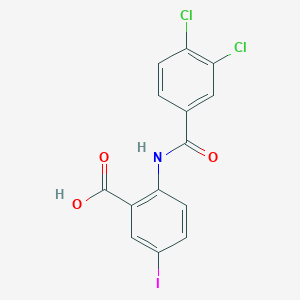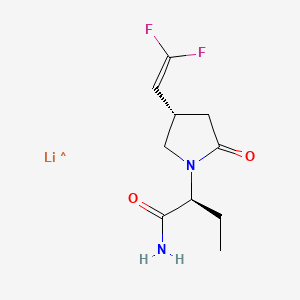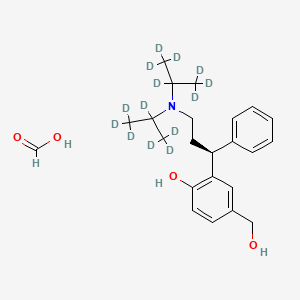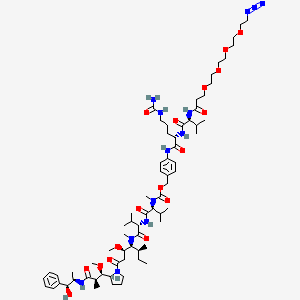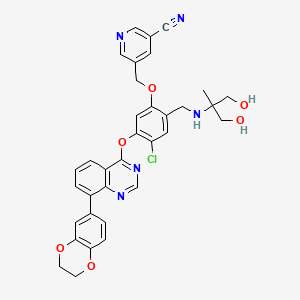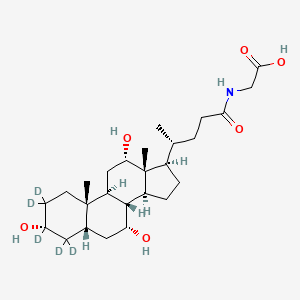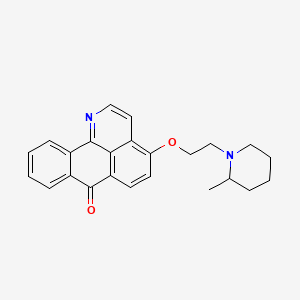
Topoisomerase I inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase I inhibitor 5 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of stannane and bromide via a Migita–Kosugi–Stille cross-coupling reaction followed by tert-butoxycarbonyl (Boc) deprotection . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Topoisomerase I inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Topoisomerase I inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA replication and transcription processes.
Biology: Employed in research to understand the mechanisms of DNA damage and repair.
Medicine: Utilized in cancer treatment to selectively target and kill rapidly dividing cancer cells
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
Topoisomerase I inhibitor 5 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Topoisomerase I inhibitor 5 include:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used for ovarian and small cell lung cancer
Uniqueness
This compound is unique in its specific binding affinity and stability, which may result in different pharmacokinetics and toxicity profiles compared to other topoisomerase I inhibitors. This can lead to variations in efficacy and side effects, making it a valuable addition to the arsenal of cancer therapeutics .
Propriétés
Formule moléculaire |
C24H24N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
12-[2-(2-methylpiperidin-1-yl)ethoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C24H24N2O2/c1-16-6-4-5-13-26(16)14-15-28-21-10-9-20-22-19(21)11-12-25-23(22)17-7-2-3-8-18(17)24(20)27/h2-3,7-12,16H,4-6,13-15H2,1H3 |
Clé InChI |
HGOZQJNNPSXGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCOC2=C3C=CN=C4C3=C(C=C2)C(=O)C5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


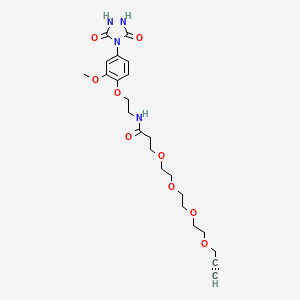
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
